2-(Aminomethyl)-1-ethylpyrrolidine

Pharmaceutical Analysis Impurity Profiling HPTLC

2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1) is the identified Sulpiride EP Impurity A and a pivotal chiral intermediate for Amisulpride and Levosulpiride synthesis. The molecule possesses a stereogenic center at the 2-position of the pyrrolidine ring, making enantiomeric purity a critical quality attribute. The (S)-enantiomer (CAS 22795-99-9) is specifically required for Levosulpiride; the (R)-enantiomer (CAS 22795-97-7) for Amisulpride. Generic material without a detailed Certificate of Analysis specifying enantiomeric purity and validated HPLC/chiral methods introduces unacceptable variability in impurity profiling, risking regulatory non-compliance. Procure only high-purity (>98%) material with full analytical documentation to ensure reliable batch-to-batch consistency in analytical method validation, ANDA/NDA impurity profiling, and pharmaceutical process R&D.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 26116-12-1
Cat. No. B195583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1-ethylpyrrolidine
CAS26116-12-1
Synonyms2-A-1-EP
2-aminomethyl-1-ethylpyrrolidine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCCC1CN
InChIInChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
InChIKeyUNRBEYYLYRXYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless Oil

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1) Procurement Guide for Quality Control and Synthesis


2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1) is a heterocyclic amine belonging to the substituted pyrrolidine class, with a molecular weight of 128.22 g/mol [1]. It is primarily recognized as a key intermediate and an identified impurity (Sulpiride EP Impurity A) in the synthesis of the atypical antipsychotic drugs Sulpiride and Amisulpride . The molecule possesses a chiral center at the 2-position of the pyrrolidine ring, making enantiomeric purity a critical parameter for its application in the development of enantiopure pharmaceuticals [2]. The (S)-enantiomer is specifically required for synthesizing Levosulpiride, a clinically used prokinetic and antipsychotic agent [2].

Why Generic 2-(Aminomethyl)-1-ethylpyrrolidine Substitution is Not Feasible for Certified Reference Standards


Substituting 2-(Aminomethyl)-1-ethylpyrrolidine with another vendor's product without rigorous qualification poses significant risk in analytical and pharmaceutical development workflows. This compound is a critical process impurity for Sulpiride and Amisulpride, and its use as a reference standard demands verified identity and high purity (>95-98%) [1]. More critically, the compound is chiral, and its enantiomers have distinct applications: the (S)-enantiomer is essential for Levosulpiride synthesis, while the (R)-enantiomer is used for Amisulpride . Generic material lacking a detailed Certificate of Analysis (CoA) that specifies enantiomeric purity or validated HPLC methods for quantification [2] introduces unacceptable variability in impurity profiling, potentially leading to failed regulatory compliance and erroneous analytical results.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(Aminomethyl)-1-ethylpyrrolidine


Validated Analytical Methods for Quantifying 2-(Aminomethyl)-1-ethylpyrrolidine as an Impurity

Unlike the parent drug Sulpiride, 2-(Aminomethyl)-1-ethylpyrrolidine requires a distinct analytical method for accurate quantification due to its different physicochemical properties. A validated high-performance thin-layer chromatography (HPTLC) method was developed specifically to quantify this compound as an impurity. The method uses in situ derivatization with ninhydrin to enable detection at 500 nm, a wavelength distinct from that used for Sulpiride (240 nm) [1]. This differentiates it from the parent compound and establishes its unique analytical signature.

Pharmaceutical Analysis Impurity Profiling HPTLC Quality Control

Comparative Synthesis Yield: Patented Process vs. Prior Art for 2-(Aminomethyl)-1-ethylpyrrolidine

A novel patent for synthesizing N-ethyl-2-aminomethylpyrrolidine (2-(Aminomethyl)-1-ethylpyrrolidine) demonstrates a substantial improvement in overall yield compared to a previous industrial method. The new process, using furfural as a starting material, achieved an overall yield of 86%, representing a >2-fold increase in efficiency over the prior method [1].

Process Chemistry Pharmaceutical Intermediates Synthesis Yield Cost of Goods

High Enantioselectivity in Lipase-Catalyzed Resolution of 2-(Aminomethyl)-1-ethylpyrrolidine

The resolution of racemic 2-(Aminomethyl)-1-ethylpyrrolidine into its pure enantiomers is crucial for its use in synthesizing enantiopure drugs like Levosulpiride. A patented enzymatic resolution process using microbial lipases achieves exceptionally high enantioselectivity, providing the desired (S)-enantiomer with a purity greater than 99% enantiomeric excess (ee) [1]. This is a critical differentiator for the compound when used as a chiral building block.

Chiral Resolution Biocatalysis Enantioselectivity Pharmaceutical Intermediates

Enantiomeric Purity Determination via Validated HPLC Method with Pre-Column Derivatization

Direct chiral separation of 2-(Aminomethyl)-1-ethylpyrrolidine enantiomers on common HPLC columns is not feasible [1]. An efficient analytical method was developed and validated to overcome this limitation, using pre-column derivatization with 4-nitrobenzoic acid, enabling the separation and quantification of enantiomeric purity on a standard chiral stationary phase (CSP) [1]. This method establishes a specific analytical procedure required for quality control of the compound.

Chiral Analysis HPLC Enantiomeric Purity Analytical Method Validation

Primary Application Scenarios for Procuring 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1)


Certified Reference Standard for Impurity Profiling in Sulpiride/Amisulpride Quality Control

This is the principal application of the racemic compound. Procurement is essential for analytical chemistry and pharmaceutical QC laboratories that need to identify and quantify the 2-(Aminomethyl)-1-ethylpyrrolidine impurity in Sulpiride or Amisulpride API and finished drug products. The material must be of high purity (>95%) and accompanied by a detailed Certificate of Analysis to serve as a reliable comparator in validated analytical methods such as the HPTLC method developed by Agbaba et al. [1].

Starting Material for Synthesis of Enantiopure Dopamine D2/D3 Receptor Antagonists

The (S)-enantiomer of the compound is a crucial intermediate for the synthesis of Levosulpiride, a clinically used benzamide antipsychotic and prokinetic agent [1]. Procuring the enantiomerically pure (S)-2-(aminomethyl)-1-ethylpyrrolidine (CAS 22795-99-9) or the (R)-enantiomer (CAS 22795-97-7) for the synthesis of Amisulpride is a primary application in medicinal chemistry and pharmaceutical process R&D [2]. The demonstrated high enantioselectivity (>99% ee) of the patented enzymatic resolution process directly supports the procurement of material suitable for this application.

Chiral Building Block for Asymmetric Synthesis Research

Due to its chiral nature and functional primary amine group, this compound serves as a versatile scaffold in asymmetric synthesis. It can be incorporated into more complex molecules to study structure-activity relationships (SAR) around the pyrrolidine ring, particularly in the development of new dopamine receptor ligands or other CNS-active compounds [1]. The availability of validated analytical methods for enantiomeric purity [2] is critical for ensuring the integrity of the final products in this research.

Technical Documentation Hub

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